molecular formula C16H16FN3O4S B2804738 ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946253-01-6

ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2804738
CAS RN: 946253-01-6
M. Wt: 365.38
InChI Key: HRTATSUDMOWHHK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis process involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process also involved the use of 68–70% nitric acid .


Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was part of a series of novel triazole-pyrimidine-based compounds . These compounds showed promising neuroprotective and anti-inflammatory properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Stolarczyk et al. (2018) focused on synthesizing novel 5-methyl-4-thiopyrimidine derivatives, exploring their crystal structures and cytotoxic activities against cancer cell lines. This research provides foundational knowledge on the synthesis and potential therapeutic applications of pyrimidine derivatives, which may relate to the compound (Stolarczyk et al., 2018).

Reaction Pathway Exploration

  • Fesenko et al. (2010) discussed the dramatic effect of thiophenol on the reaction pathway of a related ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate compound, exploring ring expansion versus nucleophilic substitution. This study sheds light on the chemical reactivity and potential transformations of pyrimidine derivatives (Fesenko et al., 2010).

Antimicrobial and Antifungal Activities

  • Tiwari et al. (2018) reported the synthesis of chromone-pyrimidine coupled derivatives and evaluated their in vitro antifungal and antibacterial activities. This study highlights the antimicrobial potential of pyrimidine derivatives, relevant to the scientific research applications of the chemical compound (Tiwari et al., 2018).

Nonlinear Optical Properties

  • Dhandapani et al. (2017) focused on the synthesis, crystal growth, and nonlinear optical analysis of a sulfanylidene pyrimidine derivative, providing insights into the potential use of such compounds in optical applications (Dhandapani et al., 2017).

Kinetic and Synthetic Studies

  • Goryaeva et al. (2009) described the synthesis of pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea, emphasizing regioselective condensation and cyclization reactions. This study provides valuable information on the synthetic flexibility and potential applications of pyrimidine derivatives (Goryaeva et al., 2009).

properties

IUPAC Name

ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-6-4-10(17)5-7-11/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTATSUDMOWHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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